molecular formula C14H13Cl2N3O2 B3238665 4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester CAS No. 1416372-17-2

4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester

Cat. No.: B3238665
CAS No.: 1416372-17-2
M. Wt: 326.2 g/mol
InChI Key: REGXXSQXBLIVML-UHFFFAOYSA-N
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Description

4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyrimidine ring substituted with dichloro and pyridinyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and chlorinating agents. The reaction conditions may vary, but common steps include:

    Chlorination: Introduction of chlorine atoms to the pyrimidine ring.

    Coupling Reaction: Attaching the pyridinyl group to the chlorinated pyrimidine.

    Esterification: Converting the carboxylic acid group to an ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinepropanoic acid derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinepropanoic acid derivatives: Compounds with similar pyrimidine structures but different substituents.

    Chlorinated pyrimidines: Compounds with chlorine atoms on the pyrimidine ring.

    Pyridinyl-substituted pyrimidines: Compounds with pyridinyl groups attached to the pyrimidine ring.

Uniqueness

4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester is unique due to the specific combination of dichloro and pyridinyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(5,6-dichloro-2-pyridin-3-ylpyrimidin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c1-2-21-11(20)6-5-10-12(15)13(16)19-14(18-10)9-4-3-7-17-8-9/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGXXSQXBLIVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester
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4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester

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